REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].[O:5]1[CH:9]=[CH:8][CH:7]=[C:6]1[C:10]([O:12][CH3:13])=[O:11].[C:14](Br)([CH3:17])([CH3:16])[CH3:15].Cl>C(=S)=S>[C:14]([C:9]1[O:5][C:6]([C:10]([O:12][CH3:13])=[O:11])=[CH:7][CH:8]=1)([CH3:17])([CH3:16])[CH3:15] |f:0.1.2.3|
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Name
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|
Quantity
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25.4 g
|
Type
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reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
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20 g
|
Type
|
reactant
|
Smiles
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O1C(=CC=C1)C(=O)OC
|
Name
|
|
Quantity
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21.4 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)Br
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C(=S)=S
|
Name
|
|
Quantity
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25 mL
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Type
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reactant
|
Smiles
|
Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture is stirred for 6 h at RT
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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while cooling with ice
|
Type
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ADDITION
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Details
|
The reaction mixture is poured onto ice water
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Type
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STIRRING
|
Details
|
stirred for 10 min
|
Duration
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10 min
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Type
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EXTRACTION
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Details
|
Then the aqueous phase is extracted 2× with 200 mL EA
|
Type
|
CUSTOM
|
Details
|
The combined organic phase is dried on Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated down
|
Type
|
CUSTOM
|
Details
|
the rotary evaporator
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(O1)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |